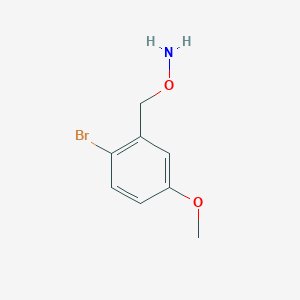

O-(2-Bromo-5-methoxybenzyl)hydroxylamine

Description

O-(2-Bromo-5-methoxybenzyl)hydroxylamine is a hydroxylamine derivative characterized by a benzyl group substituted with bromo (Br) and methoxy (OCH₃) groups at the 2- and 5-positions of the aromatic ring, respectively. This structural motif confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in reactions requiring regioselective modifications or conjugation with carbonyl-containing compounds.

Properties

Molecular Formula |

C8H10BrNO2 |

|---|---|

Molecular Weight |

232.07 g/mol |

IUPAC Name |

O-[(2-bromo-5-methoxyphenyl)methyl]hydroxylamine |

InChI |

InChI=1S/C8H10BrNO2/c1-11-7-2-3-8(9)6(4-7)5-12-10/h2-4H,5,10H2,1H3 |

InChI Key |

GBJNSBNVICGIDG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CON |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation of 2-Bromo-5-methoxybenzoic Acid

This intermediate is critical and is prepared by brominating m-methoxybenzoic acid under controlled conditions:

| Parameter | Conditions/Details |

|---|---|

| Starting material | m-Methoxybenzoic acid |

| Solvent | Halogenated hydrocarbons: dichloromethane, chloroform, or dichloroethane |

| Bromination reagent | N-bromosuccinimide, dibromohydantoin, or bromine |

| Bromination initiator | Red phosphorus |

| Cocatalyst | Potassium bromide and/or potassium bromate |

| Acid catalyst | Sulfuric acid |

| Temperature | -10 °C to 80 °C |

| Reaction time | 1 to 24 hours |

| Work-up | Quenching in ice water, solvent recovery under reduced pressure, filtration, recrystallization in alcohols |

This method yields 2-bromo-5-methoxybenzoic acid with high purity and yield by carefully balancing the molar ratios of reagents and reaction conditions to avoid polybromination or side reactions.

Conversion to 2-Bromo-5-(bromomethyl)benzyl Derivative

A common route to activate the benzoic acid derivative for subsequent hydroxylamine substitution involves bromomethylation at the benzylic position. This is typically achieved by:

- Treating 2-bromo-5-methoxybenzoic acid or its methyl ester with brominating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

- Solvents include carbon tetrachloride or acetonitrile.

- Reaction temperatures range from room temperature to reflux (75-90 °C).

- Reaction times vary from 3 hours to overnight.

This step results in 2-bromo-5-(bromomethyl)benzyl intermediates, which are isolated by extraction and chromatography.

Formation of this compound

The final step involves nucleophilic substitution of the benzylic bromide with hydroxylamine or its derivatives:

- The bromomethyl intermediate is reacted with hydroxylamine under mild conditions, often in aqueous or alcoholic media.

- The reaction proceeds at room temperature or slightly elevated temperatures.

- The product is purified by recrystallization or chromatographic methods.

This step yields the desired this compound, characterized by standard analytical techniques such as NMR, MS, and elemental analysis.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | m-Methoxybenzoic acid | Bromination: NBS or bromine, red phosphorus, KBr/KBrO3, H2SO4; solvent: DCM/chloroform; 1-24 h; -10–80 °C | 2-Bromo-5-methoxybenzoic acid | High | Controlled bromination to avoid over-bromination; recrystallization for purity |

| 2 | 2-Bromo-5-methoxybenzoic acid | Radical bromination: NBS, AIBN or BPO; solvent: CCl4 or acetonitrile; reflux 3-12 h | 2-Bromo-5-(bromomethyl)benzyl intermediate | Moderate | Radical initiator essential; purification by chromatography |

| 3 | 2-Bromo-5-(bromomethyl)benzyl | Hydroxylamine substitution; aqueous/alcoholic media; room temperature to mild heating | This compound | Moderate | Nucleophilic substitution; product purified by recrystallization or chromatography |

Research Findings and Analytical Data

- NMR Spectroscopy: Proton NMR confirms the aromatic protons and methoxy group signals consistent with substitution pattern; benzylic CH2 adjacent to bromine and hydroxylamine shows characteristic shifts.

- Mass Spectrometry: Molecular ion peak at m/z 232.07 g/mol confirms molecular weight.

- Elemental Analysis: Matches calculated values for carbon, hydrogen, nitrogen, bromine, and oxygen.

- Purity: Achieved through recrystallization and chromatographic techniques to ensure suitability for further synthetic applications or biological studies.

Chemical Reactions Analysis

Types of Reactions

O-(2-Bromo-5-methoxybenzyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and high yield .

Major Products

The major products formed from these reactions include oximes, amines, and various substituted benzyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

O-(2-Bromo-5-methoxybenzyl)hydroxylamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-nitrogen bonds.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

Mechanism of Action

The mechanism of action of O-(2-Bromo-5-methoxybenzyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. The compound can transfer its hydroxylamine group to nucleophilic substrates, facilitating the formation of carbon-nitrogen bonds. This reactivity is particularly useful in the synthesis of amines and other nitrogen-containing compounds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of O-(2-Bromo-5-methoxybenzyl)hydroxylamine with related hydroxylamine derivatives and amines:

Reactivity and Electronic Effects

- Electron-Donating vs. Withdrawing Groups: The methoxy group in this compound activates the aromatic ring toward electrophilic substitution, contrasting with PFBHA’s pentafluorophenyl group, which is electron-withdrawing and stabilizes negative charge .

Hydroxylamine Reactivity :

Physicochemical Properties

- Lipophilicity : The bromo and methoxy groups in this compound increase logP (~2 estimated) compared to O-(THP)hydroxylamine (logP ~0.5), suggesting better membrane penetration but lower water solubility.

- Molecular Weight : The target compound’s higher molecular weight (~247 g/mol) versus PFBHA (~271 g/mol) reflects differences in substituent bulk, impacting diffusion rates in biological systems.

Biological Activity

O-(2-Bromo-5-methoxybenzyl)hydroxylamine is a compound that has garnered attention due to its unique structural features and potential biological activities. This article synthesizes available information regarding its biological activity, synthesis, and potential applications, while highlighting relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a hydroxylamine functional group attached to a 2-bromo-5-methoxybenzyl moiety. Its molecular formula is , with a molecular weight of approximately 232.07 g/mol. The compound exhibits notable physical properties, including a density of 1.487 g/cm³ and a boiling point of 335.2°C at standard atmospheric pressure.

Biological Activity Overview

While the specific biological activities of this compound have not been extensively documented, compounds containing hydroxylamine groups are often investigated for their potential as enzyme inhibitors and in medicinal chemistry. Hydroxylamines are known for their antioxidant properties and ability to interact with various biological targets, which may influence biochemical pathways and cellular functions.

The biological activity of this compound can be attributed to its nucleophilic behavior, allowing it to engage with electrophilic centers in proteins and nucleic acids. This interaction may lead to modulation of enzyme activities or inhibition of specific pathways, which could have therapeutic implications.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-bromo-5-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. This reaction is generally conducted under aqueous conditions at elevated temperatures to facilitate conversion. Alternative methods may include using continuous flow reactors for improved yield and safety during industrial production.

Comparative Analysis with Similar Compounds

To better understand the potential applications of this compound, it is useful to compare it with other related hydroxylamines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.